

# molecular weight of 3-(4-Bromophenyl)isoxazole

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## Compound of Interest

Compound Name: 3-(4-Bromophenyl)isoxazole

Cat. No.: B083904

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## An In-depth Technical Guide on 3-(4-Bromophenyl)isoxazole

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing core information on the physicochemical properties, synthesis, and potential applications of 3-(4-Bromophenyl)isoxazole.

## Physicochemical Properties

3-(4-Bromophenyl)isoxazole is a heterocyclic building block recognized for its applications in medicinal chemistry and material science.<sup>[1][2]</sup> Its unique isoxazole ring structure makes it a valuable intermediate in the synthesis of various bioactive molecules, including anti-inflammatory and anti-cancer agents.<sup>[2]</sup>

## Quantitative Data Summary

The key quantitative data for 3-(4-Bromophenyl)isoxazole are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	224.05 g/mol , 224.06 g/mol	[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNO	[1][2][3]
CAS Number	13484-04-3	[1][3]
Melting Point	98-105 °C	[2]
Appearance	White crystals / powder	[2]
Purity	≥97%, ≥98% (HPLC)	[1][2]
SMILES String	Brc1ccc(cc1)-c2ccon2	
InChI Key	BZZNOXIJKCPQNF- UHFFFAOYSA-N	

## Experimental Protocols: Synthesis of Isoxazole Derivatives

The synthesis of isoxazole derivatives can be accomplished through several established methodologies. A prevalent and effective method is the [3+2] cycloaddition reaction between nitrile oxides and alkynes.[4][5] An alternative common approach involves the reaction of hydroxylamine with  $\beta$ -dicarbonyl compounds or their equivalents.[4]

Below is a generalized, representative protocol for the synthesis of a 3,5-disubstituted isoxazole, based on the reaction of a chalcone derivative with hydroxylamine, a method frequently cited for its efficiency.[4][6]

### General Protocol: Synthesis via Chalcone Intermediate

Objective: To synthesize a 3,5-disubstituted isoxazole by cyclization of a chalcone intermediate with hydroxylamine hydrochloride.

Step 1: Synthesis of the Chalcone Intermediate (e.g., 4-Bromochalcone)

- **Reactant Preparation:** Dissolve p-bromoacetophenone and an appropriate aromatic aldehyde in a suitable solvent such as ethanol.

- **Base Addition:** Add an aqueous solution of a base, such as sodium hydroxide (NaOH), dropwise to the stirred solution at room temperature.
- **Reaction:** Continue stirring the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- **Isolation:** Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated chalcone product is then filtered, washed thoroughly with water until neutral, and dried.
- **Purification:** Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

#### Step 2: Cyclization to form the Isoxazole Ring

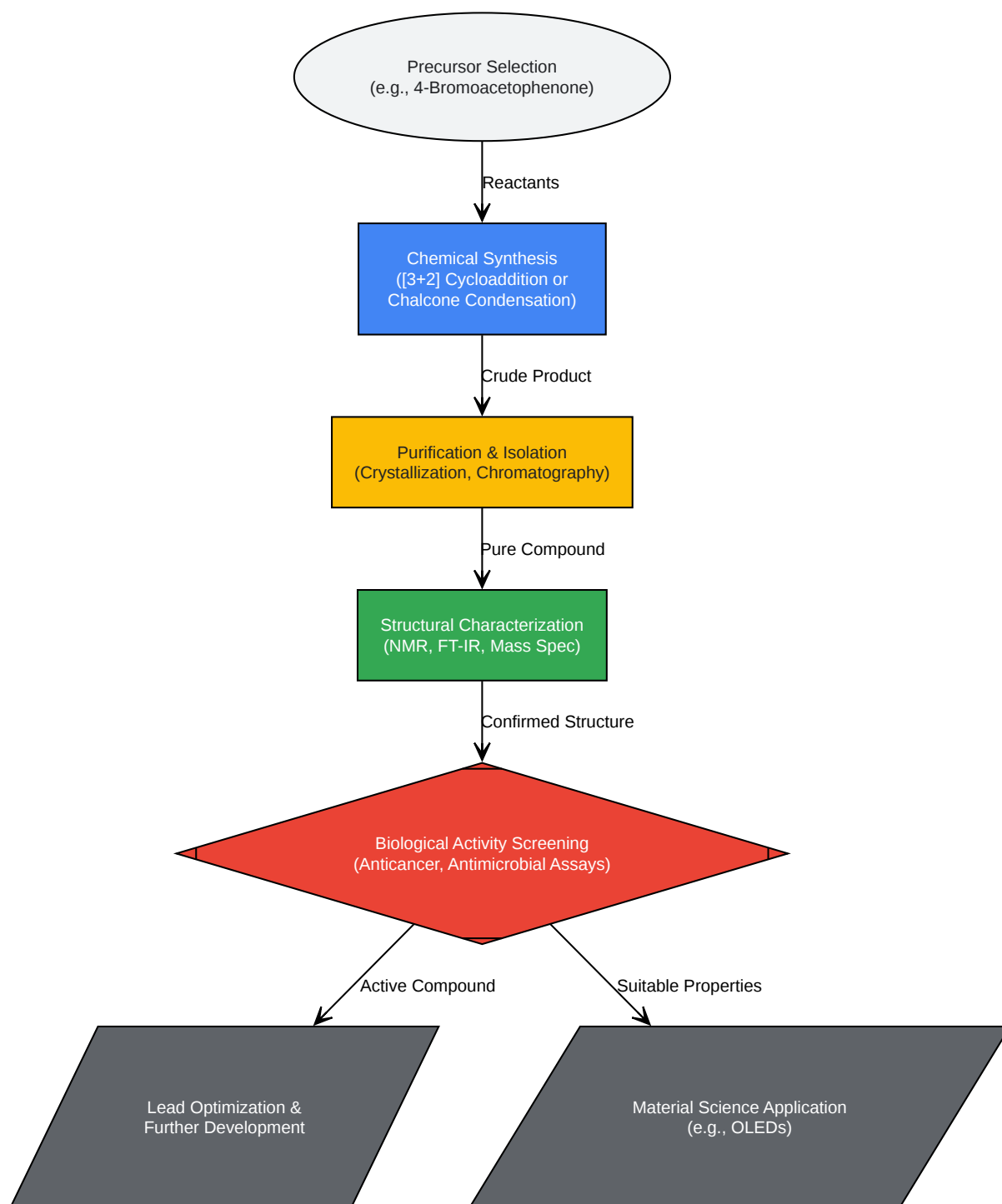
- **Reactant Mixture:** Reflux a mixture of the synthesized chalcone and hydroxylamine hydrochloride in a suitable solvent, such as ethanol or glacial acetic acid.
- **Base Addition:** Add a base, like anhydrous sodium acetate, to the mixture to facilitate the reaction.
- **Reaction Monitoring:** Monitor the progress of the cyclization reaction using TLC.
- **Product Isolation:** After completion, cool the reaction mixture and pour it into cold water.
- **Purification:** Filter the resulting solid product, wash with water, and purify by recrystallization from an appropriate solvent to yield the final 3,5-disubstituted isoxazole.

**Characterization:** The structural integrity and purity of the synthesized **3-(4-Bromophenyl)isoxazole** can be confirmed using spectroscopic methods such as Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance ( $^1\text{H}$ -NMR), and Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$ -NMR).<sup>[7][8]</sup>

## Workflow and Application Visualization

The isoxazole scaffold is a cornerstone in drug discovery and material science due to its wide range of biological activities and versatile chemical properties.<sup>[7][9]</sup> Derivatives have shown potential as anti-inflammatory, anticancer, antibacterial, and antifungal agents.<sup>[4][6]</sup> The

generalized workflow from synthesis to evaluation of novel isoxazole compounds is depicted below.



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Caption: Generalized workflow for the synthesis and evaluation of isoxazole derivatives.

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